
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfuryl alcohol and is widely used in various industrial applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance immune function. Additionally, the compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol in lab experiments is its low toxicity. The compound has been found to have a low risk of adverse effects, making it a safe option for use in scientific research. However, one limitation of using the compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol. One potential area of focus is the development of novel materials using the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of the compound and improve its solubility in water, which may enhance its efficacy in certain applications.
Synthesemethoden
The most common method of synthesizing 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is through the catalytic reduction of furfural. Furfural is a byproduct of the processing of agricultural waste, such as corn cobs and rice husks. The reduction of furfural can be achieved using various catalysts, including metal catalysts such as nickel and palladium.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and diabetes. Additionally, the compound has been found to have potential applications in the synthesis of novel materials, such as polymers and resins.
Eigenschaften
CAS-Nummer |
18927-22-5 |
|---|---|
Produktname |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2,3-dimethylbutane-1,2-diol |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-7,9,11-12H,1-3H3 |
InChI-Schlüssel |
YJQVIFLHJBEYBL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Kanonische SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Synonyme |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



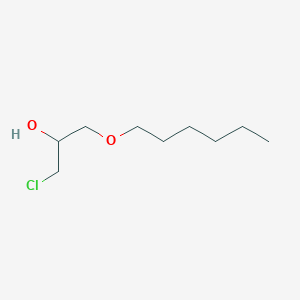
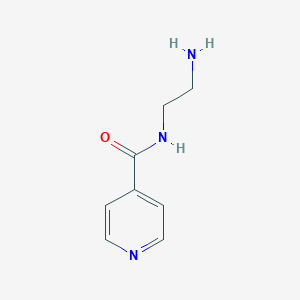
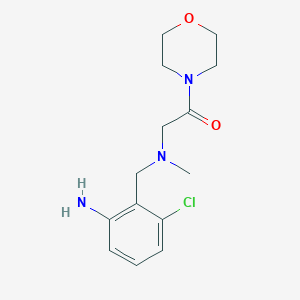

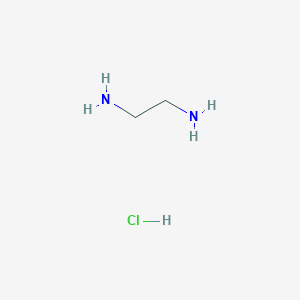

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)



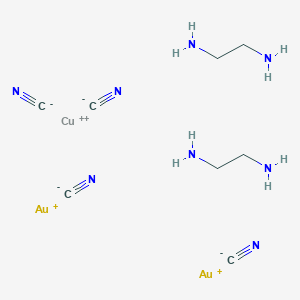

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
